Ardisianone

- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.

- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.

Vue d'ensemble

Description

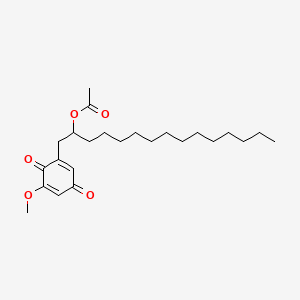

Ardisianone is a carboxylic ester.

Applications De Recherche Scientifique

Mechanism of Action in Prostate Cancer

Ardisianone has been shown to induce apoptosis in human hormone-refractory prostate cancer cells, specifically the PC-3 and DU-145 cell lines. The mechanism involves mitochondrial damage characterized by:

- Downregulation of Bcl-2 family proteins : This leads to increased mitochondrial permeability and subsequent release of pro-apoptotic factors.

- Production of reactive oxygen species (ROS) : Elevated ROS levels contribute to cellular stress and apoptosis.

- Inhibition of key signaling pathways : this compound inhibits the Akt and mTOR/p70S6K pathways, which are crucial for cell survival and proliferation. This results in the degradation of survivin, an inhibitor of apoptosis protein, thereby promoting apoptotic cascades .

Effects on Acute Myeloid Leukemia

In studies involving acute myeloid leukemia (AML), this compound demonstrated potent cytotoxic effects on HL-60 cells. Key findings include:

- Induction of apoptosis : this compound activates caspases (caspase-8 and -3) leading to programmed cell death.

- Differentiation of leukemic cells : It promotes the differentiation of surviving HL-60 cells into monocyte-like and macrophage-like cells, indicating a dual mechanism of action involving both apoptosis and differentiation .

- Cytotoxicity metrics : The compound exhibited IC50 values of approximately 1.87 μM after 24 hours, indicating strong anti-leukemic activity .

Pyroptosis Induction

Recent research highlights this compound's ability to induce pyroptosis, a form of programmed cell death associated with inflammation. This process involves:

- Activation of gasdermin D : this compound cleaves gasdermin D, leading to pore formation in the cell membrane and subsequent cell lysis.

- Release of inflammatory cytokines : The compound enhances the expression of high mobility group box 1 (HMGB1), further contributing to the inflammatory response associated with pyroptosis .

Potential for Further Development

The promising anticancer properties and mechanisms of this compound suggest its potential as a lead compound for drug development. Future studies should focus on:

- Combination therapies : Investigating the efficacy of this compound in combination with existing chemotherapeutic agents.

- Mechanistic studies : Further elucidating the pathways involved in its anticancer effects could enhance understanding and application in clinical settings.

- In vivo studies : Conducting animal model studies to assess the therapeutic potential and safety profile before advancing to clinical trials.

Summary Table of Findings

| Application Area | Mechanism | Key Findings |

|---|---|---|

| Prostate Cancer | Mitochondrial damage, ROS production | Induces apoptosis via Bcl-2 downregulation |

| Acute Myeloid Leukemia | Caspase activation | IC50 values around 1.87 μM; induces differentiation |

| Pyroptosis | Gasdermin D cleavage | Increases HMGB1 expression; triggers inflammatory response |

Propriétés

Numéro CAS |

66398-68-3 |

|---|---|

Formule moléculaire |

C24H38O5 |

Poids moléculaire |

406.6 g/mol |

Nom IUPAC |

1-(5-methoxy-3,6-dioxocyclohexa-1,4-dien-1-yl)pentadecan-2-yl acetate |

InChI |

InChI=1S/C24H38O5/c1-4-5-6-7-8-9-10-11-12-13-14-15-22(29-19(2)25)17-20-16-21(26)18-23(28-3)24(20)27/h16,18,22H,4-15,17H2,1-3H3 |

Clé InChI |

CVZNKLNAHBTINT-UHFFFAOYSA-N |

SMILES |

CCCCCCCCCCCCCC(CC1=CC(=O)C=C(C1=O)OC)OC(=O)C |

SMILES canonique |

CCCCCCCCCCCCCC(CC1=CC(=O)C=C(C1=O)OC)OC(=O)C |

Origine du produit |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.